HPLC Retention Time Differentiation from Levorphanol for Impurity Profiling
Norlevorphanol can be chromatographically resolved from its N-methylated parent drug levorphanol under specific HPLC conditions. In a method described for levorphanol tartrate dihydrate composition analysis, norlevorphanol elutes at 16.9 minutes, while levorphanol tartrate dihydrate elutes at 15.2 minutes under the same conditions [1]. In a separate standard injection of norlevorphanol, the peak for norlevorphanol is observed at 16.2 minutes and the peak for levorphanol at 14.7 minutes [1]. This quantifiable retention time shift makes norlevorphanol hydrochloride an essential reference standard for detecting and quantifying norlevorphanol as an impurity in levorphanol active pharmaceutical ingredient (API) batches, where it must be controlled to ≤0.5% area by HPLC [1].
| Evidence Dimension | HPLC retention time (minutes) |
|---|---|
| Target Compound Data | 16.9 min (norlevorphanol in standard injection of levorphanol tartrate dihydrate) [1]; 16.2 min (norlevorphanol standard injection) [1] |
| Comparator Or Baseline | Levorphanol tartrate dihydrate: 15.2 min [1]; Levorphanol: 14.7 min [1] |
| Quantified Difference | Δ = 1.7 min (standard injection of levorphanol tartrate); Δ = 1.5 min (norlevorphanol standard injection) |
| Conditions | HPLC method described in Example 5 of US20200109119A1; column and mobile phase details as per patent. |
Why This Matters
Procurement of norlevorphanol hydrochloride specifically as an impurity reference standard is required to meet the HPLC system suitability criteria defined in the patent for levorphanol API purity analysis; generic opioid standards cannot substitute for this specific retention time and resolution.
- [1] US Patent Application US20200109119A1. 'Methods for preparing levorphanol and related compounds, and compositions thereof.' Ampac Fine Chemicals LLC, published 2020-04-09. View Source
